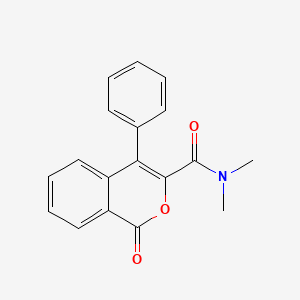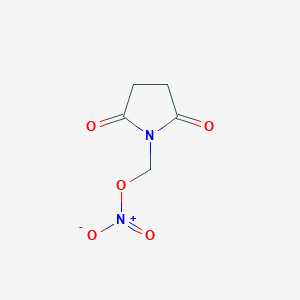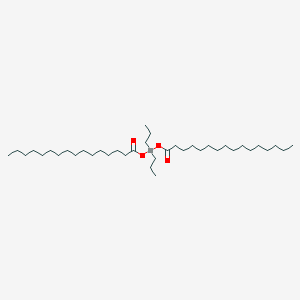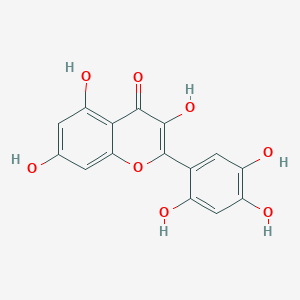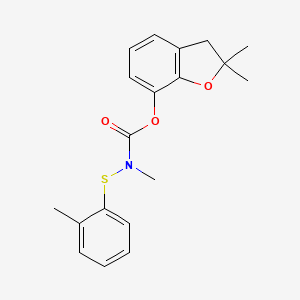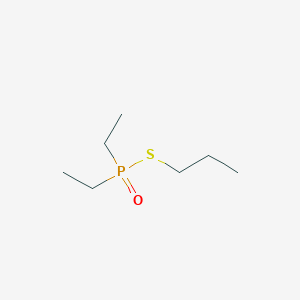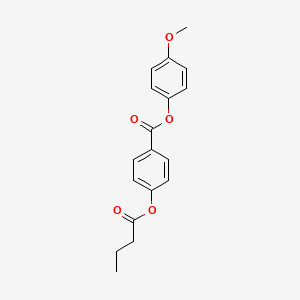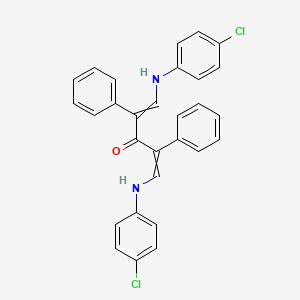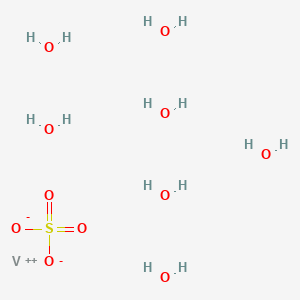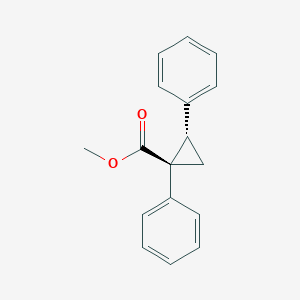
methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with two phenyl groups and a carboxylate ester group, making it a valuable molecule for various synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene derivatives with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Amide derivatives
Applications De Recherche Scientifique
Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring’s strain and the phenyl groups’ electronic effects contribute to its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)amino]phenyl}cyclopropane-1-carboxylate
- (1R,2S)-1-Ethyl-2-methylcyclohexane
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
Uniqueness
Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of two phenyl groups, which enhance its stability and reactivity compared to other cyclopropane derivatives. Its chiral nature makes it valuable for enantioselective synthesis and applications in asymmetric catalysis .
Propriétés
Numéro CAS |
42333-08-4 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H16O2/c1-19-16(18)17(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3/t15-,17-/m0/s1 |
Clé InChI |
YAOZVDIKXMRFBG-RDJZCZTQSA-N |
SMILES isomérique |
COC(=O)[C@@]1(C[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


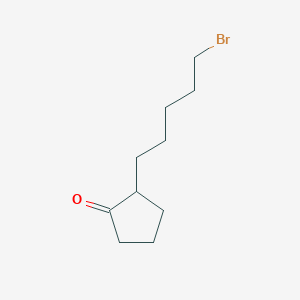
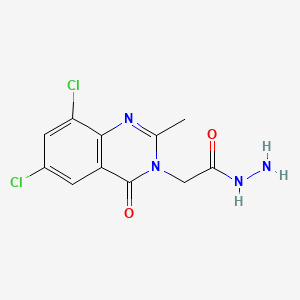
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
